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Introduction
Oxazinin 3, a member of the oxazinin class of natural products, represents a unique molecular

architecture with noteworthy biological activity. This technical guide provides an in-depth

exploration of the discovery, origin, and synthesis of Oxazinin 3 and its closely related

analogue, Oxazinin A. The document details the isolation of Oxazinin A from a marine-derived

fungus, the complete synthetic route to establish the absolute stereochemistry of Oxazinin 3,

and the current understanding of its mechanism of action, including its interaction with transient

receptor potential (TRP) channels. All quantitative data is presented in structured tables, and

key experimental protocols are meticulously described. Visual diagrams generated using

Graphviz are provided to illustrate complex workflows and pathways, offering a comprehensive

resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Origin of Oxazinin A
Oxazinin A, a racemic prenylated polyketide dimer, was first isolated from a novel filamentous

fungus, Eurotiomycetes strain 110162. This fungus was found living symbiotically with the

ascidian Lissoclinum patella, collected in Papua New Guinea.[1][2][3] The discovery was the

result of a bioassay-guided fractionation of the fungal extract, which exhibited

antimycobacterial activity.[4]
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The producing fungal strain was cultured in a liquid medium, and the subsequent extraction

and purification process involved a series of chromatographic steps to isolate the active

compound. The planar structure of Oxazinin A, a complex pentacyclic molecule, was elucidated

using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic

Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]

The First Total Synthesis and Stereochemistry of
Oxazinin-3
While Oxazinin A was isolated as a racemic mixture, the absolute stereochemistry of a related

compound, Oxazinin-3, was unequivocally established through its first total synthesis by

Couladouros, Moutsos, and Pitsinos. This seminal work confirmed the absolute configuration of

Oxazinin-3 as (2S, 5S).[5] The synthesis was achieved through a strategic approach that

involved the intramolecular addition of a hydroxyl substituent to a 3-methyleneindolenine

intermediate.[5]

A later biomimetic total synthesis of Oxazinin A further validated the proposed biosynthetic

pathway, which is believed to involve a non-enzymatic cascade reaction.[6][7]

Biological Activity and Mechanism of Action
Oxazinin A has demonstrated notable biological activities, including inhibitory action against

Mycobacterium tuberculosis and modest antagonism of Transient Receptor Potential (TRP)

channels.[4][8]

Antimycobacterial Activity
Oxazinin A exhibits inhibitory activity against M. tuberculosis, the causative agent of

tuberculosis.[4]

TRP Channel Antagonism
Oxazinin A has been shown to be a modest antagonist of TRPM8 (Transient Receptor Potential

Melastatin 8) and TRPV4 (Transient Receptor Potential Vanilloid 4) channels.[8] These

channels are non-selective cation channels involved in a variety of physiological processes,

including thermosensation, osmosensation, and mechanosensation. By blocking these

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11790740/
https://www.aua.gr/~coulad/abstracts.htm
https://www.aua.gr/~coulad/abstracts.htm
https://www.researchgate.net/publication/51667701_Asymmetric_first_total_syntheses_and_assignment_of_absolute_configuration_of_oxazinin-5_oxazinin-6_and_preoxazinin-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC9479274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11790740/
https://www.researchgate.net/publication/259276645_Synthetic_studies_towards_oxazinins_An_expedient_first_total_synthesis_and_proof_of_the_absolute_stereochemistry_of_oxazinin-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC11790740/
https://www.researchgate.net/publication/259276645_Synthetic_studies_towards_oxazinins_An_expedient_first_total_synthesis_and_proof_of_the_absolute_stereochemistry_of_oxazinin-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


channels, Oxazinin A can prevent the influx of calcium ions into cells, thereby modulating

downstream signaling pathways.[1]

Quantitative Data
The following tables summarize the key quantitative data reported for Oxazinin A.

Biological Activity of Oxazinin A IC50 / LC50 (µM)

Mycobacterium tuberculosis (IC50) 2.9[4][8]

Human CEM-TART T-cell leukemia line (LC50) 4.7[4][8]

TRPM8 Inhibition (IC50) 6.6[8]

TRPV4 Inhibition (IC50) 50.8[8]

Spectroscopic Data for Oxazinin A Value

Molecular Formula C₅₈H₆₂N₂O₁₀[4]

Mass (ESI-FT-ICR MS) [M+H]⁺ m/z 947.4460[4]

Experimental Protocols
Fungal Fermentation and Extraction
The Eurotiomycetes strain 110162 was cultured in a liquid medium at 28 °C for 14 days. The

culture broth was then extracted with ethyl acetate. The organic extract was dried under

reduced pressure to yield the crude extract.

Bioassay-Guided Fractionation
The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting

with a gradient of hexane and ethyl acetate. The active fractions were further purified by

reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a

water/acetonitrile gradient to yield pure Oxazinin A.
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The structure of Oxazinin A was determined by the following spectroscopic methods:

1D NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer.

2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish the

connectivity and stereochemistry of the molecule.

HRMS: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass

spectrometer with an electrospray ionization (ESI) source.

Visualizations
Experimental Workflow: Isolation of Oxazinin A```dot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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